molecular formula C15H13ClO4S B14593017 2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate CAS No. 61153-71-7

2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B14593017
CAS No.: 61153-71-7
M. Wt: 324.8 g/mol
InChI Key: CDZPVOCTHUIKCE-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that features both aromatic and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(Chloroacetyl)phenol with 4-methylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloroacetyl)phenol
  • 4-Methylbenzenesulfonyl chloride
  • 2-(Bromoacetyl)phenyl 4-methylbenzene-1-sulfonate

Uniqueness

2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both chloroacetyl and sulfonate groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Properties

CAS No.

61153-71-7

Molecular Formula

C15H13ClO4S

Molecular Weight

324.8 g/mol

IUPAC Name

[2-(2-chloroacetyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H13ClO4S/c1-11-6-8-12(9-7-11)21(18,19)20-15-5-3-2-4-13(15)14(17)10-16/h2-9H,10H2,1H3

InChI Key

CDZPVOCTHUIKCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)CCl

Origin of Product

United States

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